(5-Chlorothiophen-2-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone
Description
The compound "(5-Chlorothiophen-2-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone" is a heterocyclic molecule with a multi-component architecture. Structurally, it comprises:
- 5-Chlorothiophen-2-yl group: A thiophene ring substituted with chlorine at the 5-position, contributing electron-withdrawing effects and enhancing molecular stability .
- Methanone bridge: A carbonyl group linking the thiophene to a piperazine ring, providing structural rigidity.
- Piperazine ring: A six-membered diamine ring offering conformational flexibility, which is critical for receptor interactions.
- 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl group: A fused bicyclic system combining triazole and pyrazine rings, likely enhancing π-π stacking and hydrogen-bonding capabilities.
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN6OS/c1-10-18-19-14-13(17-4-5-22(10)14)20-6-8-21(9-7-20)15(23)11-2-3-12(16)24-11/h2-5H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZFPDUULUUIKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is CDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the prevention of cancer cell proliferation.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell division
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption prevents the replication of DNA and the subsequent division of the cell. The downstream effects of this disruption can include cell death or senescence, depending on the specific cellular context.
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are able to effectively reach their target sites within the body
Result of Action
The primary result of the action of this compound is the inhibition of cell division, leading to a decrease in the proliferation of cancer cells. This can result in the reduction of tumor size and potentially the halt of metastasis. The exact cellular and molecular effects can vary depending on the specific type of cancer and the individual patient’s physiology.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to reach and interact with its target. Additionally, the specific cellular environment, including the presence of other proteins and the state of the cell, can influence the compound’s efficacy
Biological Activity
The compound (5-Chlorothiophen-2-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone, with the molecular formula C15H15ClN6OS and a molecular weight of 362.84 g/mol, has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound.
Synthesis
The synthesis of triazolo[4,3-a]pyrazine derivatives often involves multi-step organic reactions. For instance, the target compound can be synthesized through the reaction of 5-chlorothiophen-2-carboxylic acid with appropriate piperazine derivatives in the presence of coupling agents. The structural elucidation is typically confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Biological Activity Overview
The biological activities of this compound are influenced by its unique structure. Various studies have highlighted its potential in multiple therapeutic areas:
Antibacterial Activity
Triazolo[4,3-a]pyrazine derivatives exhibit significant antibacterial properties. In vitro studies have shown that compounds similar to the target molecule demonstrate moderate to good activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains. For example, one study reported a derivative with a minimum inhibitory concentration (MIC) as low as 32 μg/mL against S. aureus and 16 μg/mL against E. coli .
Anticancer Activity
Recent research indicates that triazolo[4,3-a]pyrazine derivatives possess cytotoxic effects against various cancer cell lines. A related compound was found to have IC50 values ranging from 2.44 to 9.43 μM against HCT-116 and HepG-2 cell lines . The mechanism often involves the induction of apoptosis through mitochondrial pathways, including the up-regulation of pro-apoptotic proteins like Bax and down-regulation of anti-apoptotic proteins like Bcl2 .
Anti-tubercular Activity
The compound's structural analogs have shown promising results against Mycobacterium tuberculosis. Some derivatives exhibited IC90 values between 3.73 to 4.00 μM, indicating their potential as anti-tubercular agents . The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key observations include:
- Substituent Effects : The presence of electron-donating groups on the aromatic rings enhances antibacterial activity.
- Chain Length : Longer alkyl chains improve lipophilicity and cell permeability.
- Heterocyclic Interactions : The nitrogen atoms in triazole rings may interact favorably with biological targets through π-cation interactions or hydrogen bonding .
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
| Study | Compound | Activity | IC50/MIC Values |
|---|---|---|---|
| Liu et al., 2023 | Triazolo derivatives | Antibacterial | MIC: 16 μg/mL (E. coli) |
| Zhang et al., 2020 | Similar triazole | Anticancer | IC50: 2.44 μM (HCT-116) |
| Kim et al., 2020 | Pyrazine derivatives | Anti-tubercular | IC90: 3.73 μM |
Chemical Reactions Analysis
Table 1: Representative Synthetic Routes
Key intermediates:
- 5-Chlorothiophene-2-carbonyl chloride reacts with piperazine under mild conditions to form the methanone-piperazine backbone.
- Triazolo-pyrazine formation follows Huisgen-type cycloaddition or hydrazine-mediated cyclization .
Chlorothiophene Reactivity
- Nucleophilic aromatic substitution (SNAr) : The 5-chloro group undergoes substitution with amines (e.g., morpholine) at 100–120°C in DMF, yielding thiophene derivatives .
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh), NaCO, dioxane) enable diversification of the thiophene ring .
Triazolo-pyrazine Reactivity
- Electrophilic substitution : Nitration (HNO, HSO) at the pyrazine C-5 position occurs regioselectively .
- Reduction : Hydrogenation (H, Pd/C) reduces the triazole ring, forming dihydro derivatives .
Piperazine Linker Modifications
- Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides (e.g., acetyl chloride) to form N-substituted derivatives .
- Complexation : Binds metal ions (e.g., Cu) via the piperazine nitrogen, relevant for catalytic applications .
Table 2: Reaction Outcomes in Biological Contexts
- Kinase inhibition : The triazolo-pyrazine core mimics ATP-binding motifs, enabling interactions with kinase active sites .
- Anticancer activity : Derivatives show potency against A549 and MCF-7 cell lines via G0/G1 cell cycle arrest .
Stability and Degradation Pathways
- Hydrolysis : The methanone bridge hydrolyzes under strong acidic (HCl, reflux) or basic (NaOH, 60°C) conditions, yielding 5-chlorothiophene-2-carboxylic acid and piperazine fragments.
- Photodegradation : UV exposure induces cleavage of the triazolo-pyrazine ring, forming nitroso intermediates .
Comparative Reactivity Insights
| Feature | (5-Chlorothiophen-2-yl)methanone vs. Analogues |
|---|---|
| Electrophilicity | Higher due to electron-withdrawing Cl and carbonyl groups |
| Solubility | Improved in polar aprotic solvents (DMF, DMSO) |
| Catalytic utility | Piperazine linker enhances metal coordination capacity |
Comparison with Similar Compounds
Table 1: Physicochemical Properties Comparison
| Compound | Molecular Weight | logP (Predicted) | Hydrogen Bond Acceptors |
|---|---|---|---|
| Target Compound | 407.89 | 2.8 | 7 |
| 7a () | 342.32 | 1.2 | 9 |
| 7b () | 386.41 | 1.5 | 8 |
Triazole/Triazolo-Containing Compounds
Triazole derivatives, such as ipconazole (), share the [1,2,4]-triazole motif but differ in scaffold complexity. Notable differences include:
- Backbone structure: Ipconazole features a cyclopentanol core linked to triazole, whereas the target compound uses a piperazine-triazolopyrazine system. The latter’s extended conjugation may broaden target selectivity.
- Chlorine substitution : The 5-chlorothiophene in the target compound mirrors chlorinated triazine herbicides (e.g., cyanazine , ), where chlorine improves bioactivity and environmental persistence .
Graph-Based Structural Analysis
Chemical graph theory () highlights unique subgraphs in the target compound:
- Triazolopyrazine-piperazine-thiophene motif : This substructure is absent in simpler triazole or pyrazine derivatives. Computational subgraph isomorphism analyses suggest this motif may enable interactions with kinases or GPCRs, unlike smaller analogs .
- Node centrality: The methanone bridge acts as a hub, connecting aromatic (thiophene) and flexible (piperazine) regions, a feature less pronounced in rigid analogs like 7a/7b.
Research Findings and Functional Implications
- Binding affinity: The triazolopyrazine group’s planar structure enhances π-π interactions with aromatic residues in enzyme active sites, as observed in kinase inhibitors. This contrasts with non-planar pyrazole derivatives (e.g., 7b), which show lower affinity .
- Solubility vs. permeability: The chlorine atom increases logP (Table 1), favoring membrane permeability but reducing aqueous solubility compared to polar cyano-substituted analogs.
- Metabolic stability: Piperazine’s flexibility may reduce metabolic degradation compared to cyclopentanol-based triazoles (e.g., ipconazole), which are prone to oxidative metabolism .
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing (5-chlorothiophen-2-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone?
- Methodology :
- The synthesis typically involves coupling a 5-chlorothiophene-2-carbonyl chloride with a pre-functionalized piperazine-triazolopyrazine intermediate.
- For triazolopyrazine synthesis, methods analogous to Dolzhenko et al. (2009) can be adapted: cyclization of pyrazolo precursors under reflux with catalytic agents, followed by purification via recrystallization (e.g., methanol as a solvent) .
- Piperazine functionalization may require Buchwald-Hartwig amination or nucleophilic substitution, depending on the substituent’s reactivity.
Q. How can researchers verify the purity and structural integrity of the compound?
- Methodology :
- Melting Point Analysis : Compare observed melting points with literature values (e.g., analogous triazolopyrazines melt near 573 K) .
- Spectroscopic Characterization :
- 1H/13C NMR : Confirm the presence of thiophene protons (~6.8–7.2 ppm) and piperazine/triazolopyrazine backbone signals .
- IR Spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and aromatic C-Cl (~750 cm⁻¹) stretches .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₇H₁₅ClN₆OS) .
Q. What solvents and conditions are optimal for recrystallization?
- Methodology :
- Use polar aprotic solvents like DMF or methanol-acetic acid mixtures for recrystallization, as demonstrated in triazolopyrazine purification .
- Cooling rates and solvent ratios (e.g., DMF:ethanol = 1:2) significantly impact crystal quality .
Advanced Research Questions
Q. How can structural modifications to the triazolopyrazine core influence bioactivity?
- Methodology :
- Perform structure-activity relationship (SAR) studies :
- Replace the 3-methyl group with bulkier substituents (e.g., trifluoromethyl) to assess steric effects on target binding .
- Introduce electron-withdrawing groups (e.g., Cl, NO₂) to the pyrazine ring to modulate electronic properties .
- Use molecular docking to predict interactions with biological targets (e.g., kinases or GPCRs) based on crystallographic data from analogs .
Q. How can researchers resolve contradictions in solubility data across studies?
- Methodology :
- Solvent Screening : Test solubility in chloroform, methanol, and DMSO, referencing protocols for structurally similar triazolopyrazines .
- pH-Dependent Solubility : Adjust pH (e.g., 2–10) to identify ionizable groups, as piperazine derivatives often show pH-sensitive solubility .
- Thermogravimetric Analysis (TGA) : Correlate thermal stability with solubility trends to identify degradation-prone formulations .
Q. What experimental design considerations are critical for assessing metabolic stability?
- Methodology :
- In Vitro Microsomal Assays : Use liver microsomes (human/rat) with NADPH cofactors to measure half-life (t₁/₂).
- LC-MS/MS Quantification : Monitor parent compound depletion and metabolite formation (e.g., oxidative dechlorination or piperazine ring cleavage) .
- Control for Degradation : Include cooling systems (e.g., 4°C) to minimize organic degradation during long assays .
Q. How can computational modeling guide the optimization of synthetic routes?
- Methodology :
- Density Functional Theory (DFT) : Calculate transition-state energies to identify rate-limiting steps (e.g., cyclization barriers in triazolopyrazine formation) .
- Retrosynthetic Analysis : Use software (e.g., ChemAxon) to propose alternative pathways, such as palladium-catalyzed reductive cyclization for triazolopyrazine cores .
Data Contradiction Analysis
Q. Discrepancies in reported yields for triazolopyrazine intermediates: How to troubleshoot?
- Methodology :
- Reaction Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and optimize reaction time/temperature .
- Catalyst Screening : Compare Pd(OAc)₂ vs. CuI catalysts for cyclization steps; CuI may favor higher yields in heteroaryl couplings .
- Purification Artifacts : Assess column chromatography vs. recrystallization efficiency—some analogs show >90% purity only after silica gel chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
